molecular formula C8H15NO B8328992 4-(1-Methylene-propyl)-morpholine

4-(1-Methylene-propyl)-morpholine

Cat. No. B8328992
M. Wt: 141.21 g/mol
InChI Key: MAWVJNNUSIQSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08513238B2

Procedure details

To a solution of 2-butanone (6.2 ml, 69 mmol) and morpholine (18.1 ml, 208 mmol) in n-pentane (400 ml) was added dropwise 1 M titanium tetrachloride solution in dichloromethane (38.1 ml, 38.1 mmol) at 0-5° C. The cooling bath was removed and the mixture was stirred for 20 h. The precipitate was removed by filtration and washed with two 100-ml portions of diethyl ether. The filtrate was concentrated in vacuo. The residue was distilled over a vigreux column in a Kugelrohr oven (1 mbar, 40-70° C.) to give the title compound (5.1 g, 52%) as colorless oil.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
18.1 mL
Type
reactant
Reaction Step One
Quantity
38.1 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=O)[CH2:3][CH3:4].[NH:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1.ClCCl>CCCCC.[Ti](Cl)(Cl)(Cl)Cl>[CH2:1]=[C:2]([N:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1)[CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
6.2 mL
Type
reactant
Smiles
CC(CC)=O
Name
Quantity
18.1 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
38.1 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
400 mL
Type
solvent
Smiles
CCCCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
washed with two 100-ml portions of diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled over a vigreux column in a Kugelrohr oven (1 mbar, 40-70° C.)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C=C(CC)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.